molecular formula C12H13N3O2S B3882320 12,12-Dimethyl-5-sulfanylidene-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one

12,12-Dimethyl-5-sulfanylidene-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one

Cat. No.: B3882320
M. Wt: 263.32 g/mol
InChI Key: ZWLXXCKMDYGYII-UHFFFAOYSA-N
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Description

12,12-Dimethyl-5-sulfanylidene-13-oxa-2,4,6-triazatricyclo[84003,8]tetradeca-1,3(8),9-trien-7-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,12-Dimethyl-5-sulfanylidene-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one typically involves multi-step organic reactions. One common method includes the three-component condensation of N-aryl- and N,N-diethyl-3-oxobutanamides with salicylaldehyde and thiourea in ethanol, catalyzed by sodium hydrogen sulfate . This reaction yields the desired tricyclic compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions

12,12-Dimethyl-5-sulfanylidene-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or aryl halides can be used in nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

12,12-Dimethyl-5-sulfanylidene-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 12,12-Dimethyl-5-sulfanylidene-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, its tricyclic structure may allow it to intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenyl)-13,13-dimethyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
  • 13,13-dimethyl-6-(3-methylphenyl)-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one

Uniqueness

12,12-Dimethyl-5-sulfanylidene-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

12,12-dimethyl-5-sulfanylidene-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-12(2)4-6-3-7-9(13-8(6)5-17-12)14-11(18)15-10(7)16/h3H,4-5H2,1-2H3,(H2,13,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLXXCKMDYGYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC3=C(NC(=S)NC3=O)N=C2CO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12,12-Dimethyl-5-sulfanylidene-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
Reactant of Route 2
12,12-Dimethyl-5-sulfanylidene-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
Reactant of Route 3
Reactant of Route 3
12,12-Dimethyl-5-sulfanylidene-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
Reactant of Route 4
Reactant of Route 4
12,12-Dimethyl-5-sulfanylidene-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
Reactant of Route 5
12,12-Dimethyl-5-sulfanylidene-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one
Reactant of Route 6
12,12-Dimethyl-5-sulfanylidene-13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one

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